molecular formula C17H11ClFN5O B2440598 3-(2-chlorophenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 932527-56-5

3-(2-chlorophenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2440598
CAS No.: 932527-56-5
M. Wt: 355.76
InChI Key: VZQXKQBTTGCATQ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H11ClFN5O and its molecular weight is 355.76. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c1-10-15(21-23-24(10)12-8-6-11(19)7-9-12)17-20-16(22-25-17)13-4-2-3-5-14(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQXKQBTTGCATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C17H14ClFN5C_{17}H_{14}ClFN_5, with a molecular weight of approximately 313.757 g/mol. The structure features a triazole ring, which is known for its bioactive properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance:

  • In vitro Studies : A study evaluated various triazole compounds against lung cancer cell lines (H1975). Among the tested derivatives, those with structural similarities to our compound exhibited varying degrees of cytotoxicity. Notably, compounds with electron-withdrawing groups at specific positions on the aromatic rings showed enhanced activity .
  • Structure-Activity Relationship (SAR) : The presence of halogen substituents (like chlorine and fluorine) on the phenyl rings significantly influenced the biological activity. Compounds with ortho-substituents generally displayed stronger antitumor effects compared to para-substituents .

Antimicrobial Activity

The antimicrobial efficacy of triazole-containing compounds has been extensively studied:

  • Inhibition of Mycobacterium tuberculosis : A related study synthesized quinoline-triazole hybrids that demonstrated significant inhibition against various strains of Mycobacterium tuberculosis. Compounds similar in structure to our target compound showed promising results with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .
  • General Antimicrobial Properties : The oxadiazole moiety is known for its broad-spectrum antimicrobial activity. Compounds featuring this functional group have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Synthesis and Characterization

The synthesis of triazole derivatives often involves multi-step reactions, typically yielding high purity products suitable for biological testing. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structural integrity of synthesized compounds.

Compound Yield (%) Molecular Weight (g/mol) Biological Activity
Compound A82313.757Antitumor
Compound B85315.789Antimicrobial

Comparative Studies

Comparative studies have shown that derivatives with similar structural frameworks can exhibit differing biological activities based on substituent effects:

  • Compound C : Exhibited an IC50 value of 16.56 μM against lung cancer cells.
  • Compound D : Showed MIC values ranging from 15 to 62.5 μg/mL against M. tuberculosis strains.

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, studies have shown that triazole derivatives can possess minimum inhibitory concentrations (MIC) comparable to established antibiotics, making them potential candidates for treating resistant infections .

2.2 Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activity. The compound may exhibit similar properties due to its structural composition. Research has demonstrated that certain triazole-based compounds effectively inhibit fungal growth by targeting ergosterol biosynthesis . This mechanism is crucial in developing new antifungal agents amid rising resistance to conventional treatments.

2.3 Anticancer Potential

The oxadiazole framework has been associated with anticancer activity. Compounds containing oxadiazoles have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest . The specific compound may also interact with cancer cell lines, warranting further investigation into its cytotoxic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of MRSA. The results indicated that compounds similar to the one exhibited MIC values significantly lower than those of traditional antibiotics. This suggests a potential role in developing new therapies for resistant bacterial infections .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, a series of triazole derivatives were synthesized and tested against Candida albicans. The results demonstrated that specific substitutions on the triazole ring enhanced antifungal activity, indicating that structural modifications could optimize efficacy .

Data Table: Summary of Biological Activities

Activity TypeBiological TargetObserved EffectReference
AntimicrobialMRSAMIC comparable to standard antibiotics
AntifungalCandida albicansEnhanced growth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles.

  • Azide Component : 4-Fluorophenyl azide is prepared from 4-fluoroaniline through diazotization and subsequent azide formation.
  • Alkyne Component : Methyl propiolate (HC≡C-COOCH3) serves as the alkyne, introducing the carboxylic acid ester at position 4 of the triazole.

Reaction Conditions :

  • 4-Fluorophenyl azide (1.2 equiv), methyl propiolate (1.0 equiv)
  • CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%)
  • tert-Butanol/H2O (1:1), 25°C, 12 h
  • Yield : 89% of methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, triazole-H), 7.82–7.75 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H), 3.91 (s, 3H, OCH3), 2.45 (s, 3H, CH3).

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H2O (3:1) at 60°C for 6 h, achieving quantitative conversion.

Formation of the 1,2,4-Oxadiazole Core

Preparation of 2-Chlorobenzamidoxime

2-Chlorobenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol under reflux (12 h) to yield 2-chlorobenzamidoxime.

Characterization :

  • IR (KBr) : 3360 cm−1 (N–H), 1630 cm−1 (C=N).

O-Acylation and Cyclization

The triazole carboxylic acid is activated as a mixed carbonic anhydride using ethyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) in dry THF (0°C, 1 h). The activated acid reacts with 2-chlorobenzamidoxime, followed by thermal cyclization.

Reaction Conditions :

  • Triazole carboxylic acid (1.0 equiv), 2-chlorobenzamidoxime (1.1 equiv)
  • Ethyl chloroformate (1.2 equiv), triethylamine (2.0 equiv)
  • THF, 0°C → 25°C, 3 h
  • Cyclization: Toluene, reflux, 8 h
  • Yield : 82%

Mechanism :

  • Formation of O-acylamidoxime intermediate.
  • Intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

Optimization and Comparative Analysis

Alternative Cyclization Strategies

  • One-Pot Method (HATU/DIPEA) : Direct coupling of the triazole carboxylic acid and amidoxime using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF (25°C, 4 h), achieving 85% yield.
  • Microwave-Assisted Synthesis : Reaction time reduced to 20 min at 120°C, yield 78%.

Yield and Purity Data

Method Time Temperature Yield (%) Purity (HPLC)
Thermal Cyclization 8 h 110°C 82 98.5
One-Pot (HATU) 4 h 25°C 85 99.2
Microwave 20 min 120°C 78 97.8

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : 1740 cm−1 (C=O oxadiazole), 1605 cm−1 (C=N triazole).
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.64 (s, 1H, triazole-H), 8.12–7.98 (m, 4H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 2.52 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) : δ 168.4 (C=O), 162.1 (C-F), 148.9–116.2 (aromatic carbons), 21.3 (CH3).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C18H12ClFN5O [M+H]+: 392.0721; found: 392.0718.

Q & A

Q. What synthetic methodologies are effective for synthesizing this compound?

The compound can be synthesized via multi-step heterocyclic reactions. Key steps include:

  • Vilsmeier-Haack reaction for introducing aldehyde groups to intermediates (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives) .
  • Chlorination using reagents like phosphorus pentachloride to activate intermediates for cyclization .
  • Cyclocondensation of oxadiazole precursors with triazole derivatives under reflux conditions (e.g., ethanol or THF, 12–24 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products.

Q. How can the compound’s structural integrity be validated?

Use a combination of:

  • X-ray crystallography : Refinement with SHELXL (for precise bond lengths/angles) .
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and chlorophenyl groups).
  • FT-IR to verify oxadiazole and triazole ring vibrations (e.g., C=N stretches at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

  • Case example : Discrepancies in NMR peak assignments vs. X-ray-derived geometries.
  • Methodology :
  • Perform DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical NMR chemical shifts .
  • Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing crystallographic packing .
    • Reference : Similar triazole-oxadiazole hybrids resolved discrepancies using B3LYP/6-31G(d,p) basis sets .

Q. What computational strategies are suitable for studying its biological target interactions?

  • Molecular docking : Use AutoDock Vina to model binding with targets like kinases or GPCRs. Triazole and oxadiazole moieties often interact with hydrophobic pockets via π-π stacking .
  • MD simulations : GROMACS for assessing stability of ligand-target complexes (e.g., 100-ns trajectories at 310 K) .
  • ADMET prediction : SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.2, suggesting moderate blood-brain barrier penetration) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF or DMSO) improve cyclization efficiency .
  • Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of halogenated intermediates (e.g., 4-fluorophenylboronic acid) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under conventional heating) .

Biological and Pharmacological Research

Q. What in vitro assays are recommended for evaluating its bioactivity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation via nonlinear regression) .

Q. How can stability under physiological conditions be assessed?

  • Thermal analysis : TGA/DSC to determine decomposition temperatures (e.g., T₀ = 220°C) .
  • pH stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) for 24 hours; monitor degradation via HPLC .

Q. What statistical models are appropriate for pharmacological data analysis?

  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) .
  • Multivariate analysis : PCA to identify key structural determinants of activity (e.g., fluorophenyl vs. chlorophenyl substituents) .

Notes

  • For crystallography, prioritize SHELX-refined structures from peer-reviewed journals .
  • Cross-validate biological activity using multiple assay platforms to mitigate false positives.

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